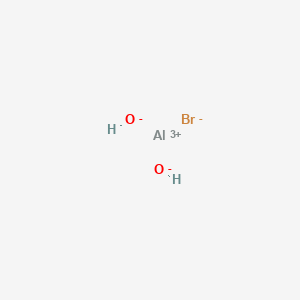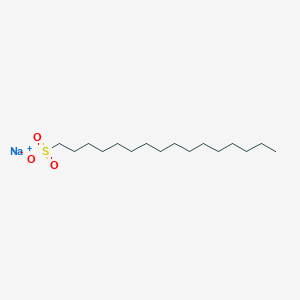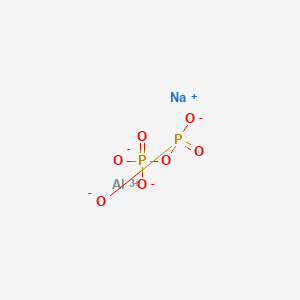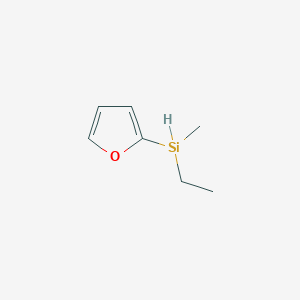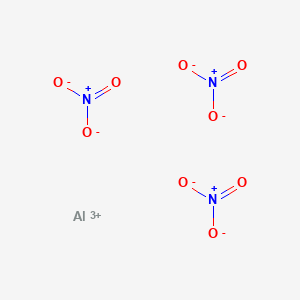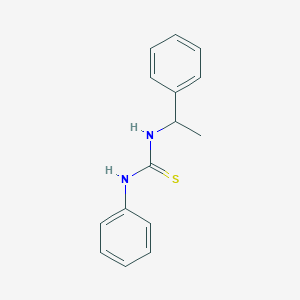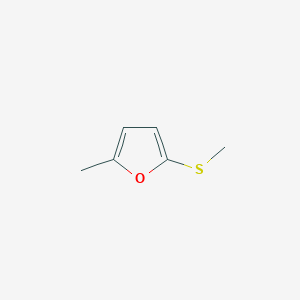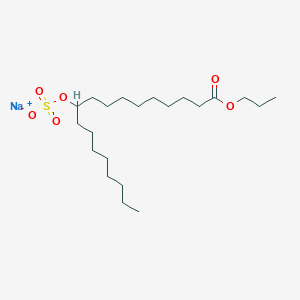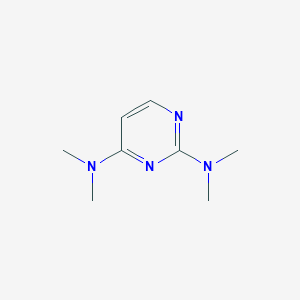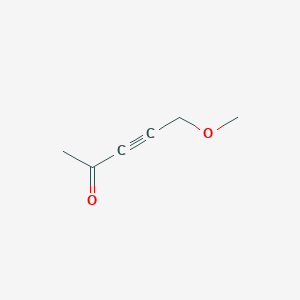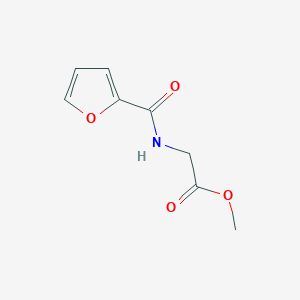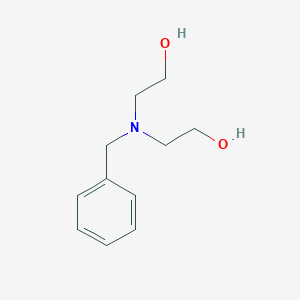
N-苄基二乙醇胺
概述
描述
Synthesis Analysis
The synthesis of benzylamines, including compounds structurally related to N-Benzyldiethanolamine, has been explored through various methods. A notable approach involves the direct amination of benzyl alcohols using an iron catalyst, showcasing a sustainable pathway to secondary and tertiary benzylamines, including the potential for N-Benzyldiethanolamine synthesis (Yan, Feringa, & Barta, 2016). Additionally, the modification of diethanolamine through reactions with benzyl chloride, as demonstrated in the synthesis of quaternary ammonium salts of N-methyldiethanolamine, provides insight into potential synthetic routes (Xue, 2002).
Molecular Structure Analysis
The study of molecular structures, particularly through spectroscopic methods such as IR, NMR, and MS, is crucial for understanding the properties of N-Benzyldiethanolamine. Research on derivatives of diethanolamine and benzylamines provides valuable insights into the molecular structure and potential functional groups present in N-Benzyldiethanolamine, facilitating the prediction of its behavior in chemical reactions (Xue, 2002).
Chemical Reactions and Properties
Benzylamines, including structures similar to N-Benzyldiethanolamine, participate in a variety of chemical reactions, such as N-debenzylation, highlighting the reactivity of the benzyl group in these compounds. Such reactions are pivotal for understanding the chemical behavior and potential applications of N-Benzyldiethanolamine (Cheng et al., 2009).
科学研究应用
苄胺的合成:使用铁催化的苄醇直接胺化反应合成苄胺(包括N-苄基二乙醇胺)在药物中至关重要(Yan, Feringa, & Barta, 2016)。
药物应用:与N-苄基二乙醇胺相关的苯乙醇胺衍生物表现出产热和抗糖尿病特性,表明在肥胖和糖尿病治疗中具有潜力(Meier, Alig, Bürgi-Saville, & Müller, 1984)。
化学反应中的催化:N-苯基二乙醇胺(一种类似的化合物)在锌催化的醇酯交换反应中作为一种有效的配体(Mino, Hasegawa, Shirae, Sakamoto, & Fujita, 2007)。
分析化学中的发光:用于发光激发-时间衰减研究,以检测饮料中的苯甲酸等物质(Lozano, Ibañez, & Olivieri, 2008)。
植物学中的种子分析:分析豆类种子中的N-酰基乙醇胺,由于其在调节哺乳动物内源性大麻素系统中具有治疗潜力而受到关注(Venables, Waggoner, & Chapman, 2005)。
电化学发光研究:研究叔胺(包括N-丁基二乙醇胺)在低浓度三(2,2'-联吡啶)钌(II)下的电化学发光活性(Han, Niu, Li, Hu, Yuan, & Xu, 2010)。
切削液中的杂质:N-亚硝基二乙醇胺(一种相关化合物)作为杂质存在于合成切削液中(Fan, Morrison, Rounbehler, Ross, Fine, Miles, & Sen, 1977)。
药物递送系统:用于有机氧化还原引发聚合工艺,制造适用于结肠特异性药物递送的pH响应性水凝胶(Akala, Elekwachi, Chase, Johnson, Lazarre, & Scott, 2003)。
HIV药物合成中的中间体:作为HIV蛋白酶抑制剂生产中的前体(Pollet, Cope, Kassner, Charney, Terett, Richman, Dubay, Stringer, Eckert, & Liotta, 2009)。
安全和危害
属性
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZIOHLLYXVEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143618 | |
| Record name | Ethanol, 2,2'-(benzylimino)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyldiethanolamine | |
CAS RN |
101-32-6 | |
| Record name | 2,2′-[(Phenylmethyl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-(benzylimino)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyldiethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-(benzylimino)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(phenylmethyl)imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

